molecular formula C10H14O B12649469 2,7-Octadienal, 2-methyl-6-methylene-, (E)- CAS No. 17015-30-4

2,7-Octadienal, 2-methyl-6-methylene-, (E)-

Cat. No.: B12649469
CAS No.: 17015-30-4
M. Wt: 150.22 g/mol
InChI Key: NDYNCPVWWPJJKN-JXMROGBWSA-N
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Description

2,7-Octadienal, 2-methyl-6-methylene-, (E)- is an organic compound with the molecular formula C10H16O It is a type of aldehyde with a unique structure that includes multiple double bonds and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Octadienal, 2-methyl-6-methylene-, (E)- can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the compound can be synthesized via the aldol condensation of suitable aldehydes followed by dehydration to form the conjugated diene system.

Industrial Production Methods

In industrial settings, the production of 2,7-Octadienal, 2-methyl-6-methylene-, (E)- often involves large-scale chemical processes. These processes typically include the use of catalysts to enhance reaction rates and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,7-Octadienal, 2-methyl-6-methylene-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,7-Octadienal, 2-methyl-6-methylene-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,7-Octadienal, 2-methyl-6-methylene-, (E)- exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s double bonds also allow it to participate in addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Octadien-4-ol, 2-methyl-6-methylene-: This compound has a similar structure but contains an alcohol group instead of an aldehyde.

    2-Methyl-6-methylene-2,7-octadiene:

Uniqueness

2,7-Octadienal, 2-methyl-6-methylene-, (E)- is unique due to its combination of an aldehyde group with a conjugated diene system. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

17015-30-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2E)-2-methyl-6-methylideneocta-2,7-dienal

InChI

InChI=1S/C10H14O/c1-4-9(2)6-5-7-10(3)8-11/h4,7-8H,1-2,5-6H2,3H3/b10-7+

InChI Key

NDYNCPVWWPJJKN-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/C=O

Canonical SMILES

CC(=CCCC(=C)C=C)C=O

Origin of Product

United States

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